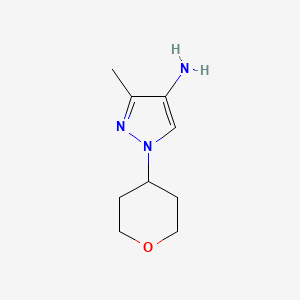

3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-methyl-1-(oxan-4-yl)pyrazol-4-amine |

InChI |

InChI=1S/C9H15N3O/c1-7-9(10)6-12(11-7)8-2-4-13-5-3-8/h6,8H,2-5,10H2,1H3 |

InChI Key |

VPIPHCYJMTYWDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)C2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine and Its Structural Analogs

Retrosynthetic Analysis of the 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection breaks the pyrazole (B372694) ring, identifying two key synthons: a substituted hydrazine (B178648) and a 1,3-dielectrophilic species.

The C-N bond between the pyrazole N1 and the oxan-4-yl group is a key disconnection point. This leads to a 4-amino-3-methyl-1H-pyrazole intermediate and an oxan-4-yl electrophile. However, a more fundamental and common approach involves disconnecting the pyrazole ring itself. This reveals (oxan-4-yl)hydrazine and a three-carbon synthon derived from a β-ketonitrile, such as 2-cyano-3-oxobutanoate or a related derivative. This strategy is advantageous as it builds the core pyrazole ring with the desired substituents in a highly convergent manner.

Another critical disconnection involves the 4-amino group. This can be viewed as being derived from a more stable precursor, such as a nitro group. Therefore, a plausible precursor to the target molecule is 3-methyl-4-nitro-1-(oxan-4-yl)-1H-pyrazole. This intermediate can then be synthesized via the cyclocondensation of (oxan-4-yl)hydrazine with a suitable 1,3-dicarbonyl compound bearing a nitro group equivalent.

Regioselective Synthesis of the Pyrazole Nucleus

The formation of the pyrazole ring is the cornerstone of the synthesis. Achieving the desired 1,3,4-substitution pattern requires careful selection of precursors and reaction conditions to control regioselectivity.

Cyclocondensation Approaches utilizing Hydrazine Derivatives and Carbonyl Compounds

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. researchgate.netsemanticscholar.org For the synthesis of this compound, this would involve the reaction of (oxan-4-yl)hydrazine with a functionalized 1,3-dicarbonyl compound.

A significant challenge in the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is the potential formation of two regioisomers. researchgate.netsemanticscholar.org The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as pH and solvent. For instance, the condensation of an arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-dione in an aprotic dipolar solvent like N,N-dimethylacetamide can lead to high regioselectivity, whereas reactions in protic solvents like ethanol (B145695) may result in mixtures of isomers. researchgate.net

To construct the 4-amino-3-methylpyrazole core, a common precursor is a β-ketonitrile, such as 2-acetyl-3-aminocrotononitrile or similar structures. The reaction with a monosubstituted hydrazine, like (oxan-4-yl)hydrazine, proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization onto the nitrile group to form the aminopyrazole ring. chim.it The regioselectivity is generally governed by the initial attack on the more electrophilic carbonyl carbon.

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Reference(s) |

| Hydrazine derivative | 1,3-Dicarbonyl compound | Acid or base catalysis | Polysubstituted pyrazoles | researchgate.netsemanticscholar.org |

| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | N,N-Dimethylacetamide | High regioselectivity for one isomer | researchgate.net |

| (Oxan-4-yl)hydrazine | β-Ketonitrile | Varies | 4-Amino-3-methyl-1-(oxan-4-yl)pyrazole | chim.it |

Transition-Metal Catalyzed and Photoredox Reactions for Pyrazole Formation

Modern synthetic methods have introduced transition-metal catalysis and photoredox reactions to achieve pyrazole formation with high efficiency and selectivity. nih.gov These methods often proceed through different mechanisms than classical cyclocondensations and can provide access to complex pyrazoles that are difficult to obtain otherwise.

Transition-metal-catalyzed reactions, such as those involving palladium or copper, can facilitate the coupling of various fragments to construct the pyrazole ring. For example, palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce 1,3,5-substituted pyrazoles. nih.gov While not directly producing a 4-amino substituent, these methods highlight the power of transition metals in pyrazole synthesis.

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. It can enable the formation of pyrazoles from Michael acceptors and hydrazine, proceeding through the oxidation of hydrazine to diazene (B1210634) followed by addition and cyclization. ias.ac.in

One-Pot Multicomponent Processes in Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to pyrazole synthesis by combining multiple starting materials in a single reaction vessel to form the final product in a cascade of reactions. amazonaws.com This strategy is atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

The synthesis of highly functionalized pyrazoles can be achieved through MCRs involving, for example, an active methylene (B1212753) reagent, an isothiocyanate, and a substituted hydrazine. nih.gov These reactions proceed through a series of intermediates to yield tetra-substituted pyrazoles with high chemo- and regioselectivity. nih.govguidechem.com Such approaches could be adapted for the synthesis of the target molecule by careful selection of the initial building blocks.

Stereoselective Introduction of the Oxan-4-yl Moiety

The introduction of the oxan-4-yl group onto the N1 position of the pyrazole ring is a crucial step. This is typically achieved through N-alkylation of a pre-formed 4-amino-3-methyl-1H-pyrazole or a protected precursor. The regioselectivity of this alkylation is a key consideration, as unsymmetrical pyrazoles have two reactive nitrogen atoms (N1 and N2).

Generally, the N-alkylation of pyrazoles under basic conditions with an alkyl halide tends to favor substitution at the less sterically hindered nitrogen. semanticscholar.org The use of phase-transfer catalysis can also facilitate this transformation efficiently. researchgate.net In the case of 3-methyl-1H-pyrazol-4-amine, alkylation is expected to predominantly occur at the N1 position due to the steric hindrance imposed by the methyl group at C3.

While the oxan-4-yl group itself is achiral, the principles of stereoselective synthesis would be paramount if a chiral center were present on the pyrazole or the oxane ring. Asymmetric aza-Michael reactions, for instance, have been developed for the enantioselective synthesis of chiral N-substituted pyrazoles using cinchona-based phase-transfer catalysts. researchgate.net Although not directly applicable to the achiral oxan-4-yl moiety, these methods demonstrate the potential for stereocontrol in pyrazole N-functionalization.

| Pyrazole Substrate | Alkylating Agent | Conditions | Outcome | Reference(s) |

| 3-Substituted pyrazole | Alkyl halide | K2CO3, DMSO | Regioselective N1-alkylation | researchgate.net |

| Pyrazole | α,β-Unsaturated ketone | Cinchona-based catalyst | Enantioselective N-substitution | researchgate.net |

| 4-Nitropyrazole | Alcohol | Mitsunobu reaction | Regioselective N-alkylation | chim.it |

Strategic Functionalization of the 4-Amino Group

The 4-amino group of the pyrazole core is a versatile handle for further structural diversification. It can undergo a variety of chemical transformations to introduce different functional groups, which can significantly modulate the biological activity of the final compound.

Common functionalizations of the 4-amino group include acylation, sulfonylation, and reductive amination.

Acylation: The reaction of 4-aminopyrazoles with acyl chlorides or anhydrides readily forms the corresponding amides. This is a straightforward and high-yielding reaction that allows for the introduction of a wide range of acyl groups. mdpi.com

Sulfonylation: Sulfonamides can be prepared by reacting the 4-amino group with sulfonyl chlorides, often in the presence of a base like pyridine (B92270). nih.govsemanticscholar.org This functionalization is important as the sulfonamide moiety is a common feature in many bioactive molecules.

Reductive Amination: Reductive amination with aldehydes or ketones provides a route to N-alkylated or N-arylated derivatives of the 4-amino group. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ with a reducing agent such as sodium borohydride. acrotein.com

These functionalization strategies are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies.

| Reaction Type | Reagents | Product | Reference(s) |

| Acylation | Acyl chloride/anhydride | N-(Pyrazol-4-yl)amide | mdpi.com |

| Sulfonylation | Sulfonyl chloride | N-(Pyrazol-4-yl)sulfonamide | nih.govsemanticscholar.org |

| Reductive Amination | Aldehyde/ketone, NaBH4 | N-Alkyl/Aryl-4-aminopyrazole | acrotein.com |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable practices in chemical synthesis has spurred the development of green chemistry approaches for the production of heterocyclic compounds, including pyrazole derivatives. nih.govnanobioletters.com While specific literature detailing the green synthesis of this compound is not extensively available, the principles of green chemistry can be applied to its synthesis by examining methodologies used for structurally similar compounds. These approaches focus on minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.govnanobioletters.com

A key green strategy involves the use of environmentally benign solvents, with water being a prime candidate due to its non-toxic and non-flammable nature. acs.org The use of alternative energy sources such as microwave irradiation and ultrasound has also been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various pyrazole derivatives. nih.govresearchgate.netnih.gov These techniques are often combined with solvent-free conditions, further enhancing the environmental credentials of the synthetic route. nih.gov

Furthermore, the use of recyclable catalysts is another important aspect of green pyrazole synthesis. nanobioletters.com Various solid-supported catalysts and nanocatalysts have been employed to facilitate the synthesis of pyrazole derivatives, allowing for easy separation and reuse of the catalyst, thereby reducing waste and cost. nanobioletters.com For the synthesis of 4-aminopyrazoles, various methods have been developed, including the reduction of 4-hydroxyiminopyrazolones and the cyclization of 2-amino-3-oxo esters with hydrazine, which could potentially be adapted to incorporate greener reducing agents and catalysts. mdpi.com

The application of these green principles to the synthesis of this compound could involve a multicomponent reaction using greener solvents and a recyclable catalyst. For example, a one-pot synthesis could be envisioned where the starting materials are reacted in an aqueous medium under microwave irradiation, catalyzed by a reusable solid acid or base. This would not only reduce the environmental impact but also potentially lead to a more efficient and cost-effective production process.

The following table summarizes various green chemistry techniques that have been successfully applied to the synthesis of pyrazole derivatives and could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reactions, often leading to shorter reaction times and higher yields. nih.govnih.gov | Can be used to accelerate the cyclization step in the formation of the pyrazole ring. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates reaction rates. researchgate.net | Can be applied to improve the efficiency of condensation reactions involved in the synthesis. |

| Solvent-Free Reactions | Reactions are carried out without a solvent, reducing waste and the use of volatile organic compounds. nih.govrsc.org | The reaction of starting materials could potentially be carried out in a melt or by grinding the reactants together. nih.gov |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. acs.org | Water or ethanol could be used as the reaction medium for the synthesis of the pyrazole core. |

| Reusable Catalysts | Employing catalysts that can be easily recovered and reused for multiple reaction cycles, such as solid-supported catalysts. nanobioletters.com | A solid acid or base catalyst could be used to promote the cyclization reaction and then be filtered off for reuse. |

| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single pot, which reduces waste, saves time, and improves atom economy. nih.gov | A one-pot synthesis could be designed to combine the formation of the pyrazole ring and the introduction of the amino group. |

By integrating these green chemistry methodologies, the synthesis of this compound and its structural analogs can be made more sustainable and environmentally responsible.

Comprehensive Spectroscopic and Advanced Structural Characterization of 3 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete covalent framework and infer stereochemical relationships.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

For a representative derivative, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the methyl group protons, the protons of the oxane ring, and the amine protons. The proton on the C5 position of the pyrazole ring typically appears as a singlet in the aromatic region. The methyl group at C3 also presents as a singlet, shifted upfield. The oxane ring protons exhibit more complex splitting patterns, typically appearing as multiplets due to their diastereotopic nature and mutual spin-spin coupling. The methine proton at the C4 position of the oxane ring (attached to the pyrazole nitrogen) is a key diagnostic signal. The amine protons at the C4 position of the pyrazole may appear as a broad singlet.

In the ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. The quaternary carbons of the pyrazole ring (C3 and C4) and the protonated carbon (C5) can be distinguished. The methyl carbon provides a signal in the upfield alkyl region. The carbons of the oxane ring are observed in the typical aliphatic ether region, with the C4 carbon (bonded to nitrogen) being shifted further downfield compared to the others. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| Pyrazole-C5 -H | ~7.5 | ~125-135 | s |

| Pyrazole-C3 -CH₃ | ~2.2 | ~10-15 | s |

| Pyrazole-N1 -CH (Oxane C4') | ~4.2-4.5 | ~50-55 | tt (triplet of triplets) |

| Oxane-CH₂ (Axial, C2'/C6') | ~1.8-2.0 | ~30-35 | m |

| Oxane-CH₂ (Equatorial, C2'/C6') | ~2.0-2.2 | ~30-35 | m |

| Oxane-CH₂ (Axial, C3'/C5') | ~3.4-3.6 | ~65-70 | m |

| Oxane-CH₂ (Equatorial, C3'/C5') | ~3.9-4.1 | ~65-70 | m |

| Pyrazole-C4 -NH₂ | ~3.5-5.0 | - | br s |

| Pyrazole-C 3 | - | ~145-150 | - |

Note: Chemical shifts are predictive and can vary based on solvent and specific derivative.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY spectra would show strong correlations between the adjacent protons within the oxane ring, confirming the -CH-CH₂-O-CH₂-CH₂- connectivity. For instance, the methine proton at C4' would show correlations to the methylene (B1212753) protons at C3' and C5'. researchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the singlet at δ ~7.5 ppm in the ¹H spectrum would correlate to the carbon signal at δ ~125-135 ppm, confirming it as C5 of the pyrazole ring. ktu.edu

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include:

The methyl protons (C3-CH₃) to the pyrazole carbons C3 and C4.

The pyrazole C5-H proton to pyrazole carbons C3 and C4.

The oxane C4'-H proton to the pyrazole N1 (via ¹H-¹⁵N HMBC) and to the pyrazole C5, as well as to the oxane carbons C3' and C5'. ktu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, a NOESY spectrum could show correlations between the equatorial protons on the oxane ring and the pyrazole ring, helping to define the preferred orientation of the substituent. researchgate.net

The six-membered oxane ring is conformationally flexible and, like cyclohexane (B81311), predominantly exists in a chair conformation. This chair form can undergo a ring inversion (or "ring flip") process, which exchanges the axial and equatorial positions. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. As the temperature is lowered, the rate of the chair-to-chair interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons broadens and eventually separates into two distinct signals. unibas.it By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. This provides valuable information about the conformational stability and the energy barrier of the oxane ring substituent on the pyrazole core. For the 1-(oxan-4-yl) substituent, the two chair conformations are degenerate, and the analysis would be comparable to that of monosubstituted cyclohexanes. doi.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₉H₁₆N₄O), the expected exact mass can be calculated with high precision.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization (e.g., Electron Ionization, EI), the molecular ion can break apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the molecular structure.

Expected fragmentation pathways for this compound would likely involve:

Cleavage of the N-C bond between the pyrazole and oxane rings, leading to ions corresponding to the pyrazole moiety and the oxane moiety.

Fragmentation of the oxane ring through characteristic pathways for cyclic ethers, such as α-cleavage or ring-opening followed by further fragmentation.

Fragmentation of the pyrazole ring , which can involve the loss of N₂ or HCN, a common pattern for pyrazole-containing compounds. researchgate.netresearchgate.net

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Fragment Description | Proposed Structure / Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Molecular Ion | [C₉H₁₆N₄O]⁺ | 196.1324 |

| Loss of oxanyl group | [C₄H₆N₄]⁺ | 110.0643 |

| Oxanyl cation | [C₅H₉O]⁺ | 85.0653 |

| Cleavage of pyrazole ring (loss of N₂) | [C₉H₁₆N₂O]⁺ | 168.1263 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to display several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching from the methyl and oxane ring protons will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which will give rise to absorptions in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the primary amine group typically results in a band around 1600 cm⁻¹.

C-O-C Stretching: The most intense band in the spectrum is often the C-O-C (ether) stretching of the oxane ring, which appears as a strong absorption in the 1050-1150 cm⁻¹ range. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 3500 | Medium | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |

| 2850 - 2960 | Medium-Strong | Stretch | C-H (Aliphatic) |

| ~1620 | Medium | Bend (Scissoring) | N-H (Primary Amine) |

| 1500 - 1650 | Medium-Variable | Stretch | C=N, C=C (Pyrazole Ring) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray diffraction offers an unparalleled, precise picture of the molecule's arrangement in the solid state. This technique can determine the exact three-dimensional coordinates of each atom, providing precise bond lengths, bond angles, and torsional angles.

For a derivative of this compound, a successful crystal structure determination would:

Establish the planarity of the pyrazole ring. researchgate.net

Determine the precise conformation of the oxane ring in the solid state (e.g., a perfect or distorted chair).

Define the relative orientation (torsion angles) of the oxane ring with respect to the pyrazole ring.

Reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding. The primary amine group is a strong hydrogen bond donor, and the pyrazole nitrogen atoms and the oxane oxygen are potential acceptors. These interactions are critical in dictating the crystal packing. mdpi.commdpi.com

Analysis of the crystal structure provides benchmark data that can be compared with computational models and helps to understand the molecule's preferred solid-state conformation.

Crystal Packing and Intermolecular Interactions

The crystal packing of pyrazole derivatives is predominantly governed by a network of intermolecular hydrogen bonds and, in some cases, π-π stacking interactions. For this compound, the primary functional groups available for such interactions are the 4-amino group (a hydrogen bond donor), the pyrazole ring nitrogen at position 2 (a hydrogen bond acceptor), and the oxygen atom of the oxane ring (a hydrogen bond acceptor).

Based on the analysis of similar structures, it is anticipated that the crystal lattice of the title compound would be stabilized by a variety of hydrogen bonds. Studies on other 4-aminopyrazole derivatives have shown the prevalence of N—H⋯N and N—H⋯S hydrogen bonds, which link molecules to form extensive sheets or chains. nih.govnih.govresearchgate.net For instance, in the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, molecules form sheets through N—H⋯N and N—H⋯S hydrogen bonds. nih.govresearchgate.net

The table below summarizes typical hydrogen bond geometries observed in related pyrazole crystal structures, which can serve as a model for predicting the interactions in the title compound.

| Donor (D) | H | Acceptor (A) | D···A (Å) | D-H···A (°) | Compound Reference |

| N-H | H | N | - | - | 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione nih.gov |

| N-H | H | S | - | - | 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione nih.gov |

| N-H | H | O | 2.808 | 143.7 | 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide cardiff.ac.uk |

| C-H | H | O | - | - | 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone nih.gov |

| N-H | H | π | - | - | 3,5-diamino-4-benzyl-1H-pyrazole nih.gov |

Specific distance and angle values were not provided in the abstract for all interactions.

Conformational Preferences and Tautomerism Studies

Conformational Preferences

The conformational flexibility of this compound arises from two main sources: the puckering of the oxane ring and the rotation around the single bond connecting the oxane ring to the pyrazole nitrogen (N1).

The six-membered oxane (tetrahydropyran) ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The substituent at the C4 position of the oxane ring (the pyrazole moiety) can be in either an axial or equatorial position, with the equatorial position generally being energetically favored to reduce 1,3-diaxial interactions.

The orientation of the pyrazole ring relative to the oxane ring is defined by the dihedral angle around the N1-C4(oxane) bond. Studies on other N-substituted pyrazoles show a wide range of preferred dihedral angles, influenced by the steric bulk of the substituents on both rings. nih.govnih.gov For example, in a series of N-substituted pyrazolines, the dihedral angles between the pyrazole and adjacent phenyl rings varied from approximately 5° to 86°, depending on the substitution pattern. nih.gov In the absence of significant steric hindrance from the 3-methyl group, a non-planar conformation between the pyrazole ring and the mean plane of the oxane ring is expected. Theoretical calculations on flexible pyrazolone (B3327878) derivatives have shown that both folded and open conformations can be stable, with the solid-state conformation being influenced by crystal packing forces. bohrium.com

Tautomerism Studies

For pyrazoles, two primary types of tautomerism are typically considered: annular tautomerism and functional group tautomerism. Since the title compound is substituted at the N1 position, annular tautomerism (the migration of a proton between N1 and N2) is blocked.

However, the presence of the 4-amino group introduces the possibility of amino-imino tautomerism. The compound can theoretically exist in equilibrium between the 4-amino form (this compound) and the 4-imino tautomer (3-Methyl-1-(oxan-4-yl)-1,5-dihydro-4H-pyrazol-4-imine).

Studies on related 4-substituted 3(5)-aminopyrazoles have shown that the amino tautomer is generally the more stable form, both in the solid state and in solution. researchgate.net For example, X-ray crystallography and NMR studies of 4-substituted 3(5)-aminopyrazoles indicate they exist as the amino tautomers in the solid state. researchgate.net While solvent polarity can influence the equilibrium, the amino form typically predominates. researchgate.netnih.gov Ab initio calculations have also supported the greater stability of the amino tautomer over the imino form. researchgate.net Therefore, it is highly probable that this compound exists almost exclusively as the 4-amino tautomer.

The table below outlines the potential tautomeric forms.

| Tautomer Name | Structure | Stability |

| 4-Amino Tautomer | This compound | Predominant, more stable form researchgate.net |

| 4-Imino Tautomer | 3-Methyl-1-(oxan-4-yl)-1,5-dihydro-4H-pyrazol-4-imine | Less stable, minor contributor |

Chemical Modification and Derivatization Strategies for 3 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine

Functionalization at the 4-Amino Position: Amidation, Sulfonylation, and Alkylation

The primary amine at the C4 position of the pyrazole (B372694) ring is a key nucleophilic center, making it an ideal handle for a variety of functionalization reactions. These modifications are crucial for exploring structure-activity relationships (SAR) by introducing diverse substituents that can form new interactions with biological targets.

Amidation: The 4-amino group can be readily acylated through reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amide derivatives. This transformation is one of the most common strategies to introduce a wide range of substituents. The resulting amides can act as hydrogen bond donors and acceptors, significantly influencing binding affinity and solubility. For instance, coupling with heterocyclic carboxylic acids, such as oxazole-4-carboxamides, has been explored to develop potent kinase inhibitors. nih.gov The reaction is often facilitated by coupling agents like HATU or EDC in the presence of a base, or by direct reaction with an acyl chloride. A variety of N-protected amino acids can also be amidated with amines, expanding the chemical space for peptide-like structures. rsc.org

Sulfonylation: Reaction of the 4-amino group with sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields sulfonamides. nih.gov This functional group is a well-established bioisostere of the amide bond but possesses different electronic and conformational properties. The sulfonamide moiety is a strong hydrogen bond acceptor and is metabolically stable, often leading to derivatives with improved pharmacokinetic profiles. The synthesis of pyrazole-4-sulfonyl chlorides is a key step, typically achieved by reacting the corresponding pyrazole with chlorosulfonic acid. nih.gov

Alkylation: The nucleophilicity of the 4-amino group also allows for N-alkylation reactions using alkyl halides or through reductive amination with aldehydes or ketones. Mono- or di-alkylation can be achieved by controlling the stoichiometry of the reagents. acs.orggoogle.com Alkylation can modulate the basicity of the nitrogen atom, introduce lipophilic groups to enhance membrane permeability, or append functional groups for further conjugation. For example, aza-Michael addition of 4-aminopyrazoles to α,β-unsaturated esters can yield β-(pyrazol-4-ylamino)esters, which can be further derivatized. chim.it

| Reaction Type | Reagent/Condition | Product Class | Potential Impact |

|---|---|---|---|

| Amidation | Carboxylic Acid + Coupling Agent (e.g., HATU, EDC) | N-(Pyrazol-4-yl)amides | Introduces H-bond donors/acceptors; Modulates solubility and target binding |

| Amidation | Acyl Chloride + Base (e.g., Pyridine) | N-(Pyrazol-4-yl)amides | Allows for introduction of diverse acyl groups |

| Sulfonylation | Sulfonyl Chloride + Base (e.g., Pyridine) | N-(Pyrazol-4-yl)sulfonamides | Increases metabolic stability; Strong H-bond acceptor |

| Alkylation | Alkyl Halide + Base | 4-(Alkylamino)pyrazoles | Modulates basicity and lipophilicity |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | 4-(Alkylamino)pyrazoles | Provides access to a wide range of substituted alkylamines |

Substituent Variation on the Pyrazole Ring (Positions 3 and 5)

Modifications to the substituents on the pyrazole ring itself, specifically at the C3 and C5 positions, are fundamental for modulating the electronic properties and steric profile of the molecule. nih.gov The parent scaffold features a methyl group at the C3 position, which can be replaced or further functionalized, while the C5 position is unsubstituted and available for the introduction of new groups.

Functionalization at Position 5: The C5 position is a prime site for introducing substituents to explore new binding pockets or enhance physicochemical properties. nih.gov Electrophilic substitution reactions can be employed to introduce groups at this position, although regioselectivity can be a challenge. chim.it More commonly, the pyrazole ring is constructed with the desired C5 substituent already in place. Groups such as halogens (Cl, Br), small alkyls, or aryl groups can be introduced. nih.gov Halogens at the C5 position can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce more complex aryl or heteroaryl moieties, thereby expanding the diversity of the compound library. acs.org The electronic nature of the substituent at C5 can also influence the tautomeric equilibrium of the pyrazole ring. nih.govresearchgate.net Electron-donating groups tend to favor stabilization of the C3-tautomer, while electron-withdrawing groups favor the C5-tautomer. nih.gov

| Position | Substituent Example | Rationale/Potential Effect | Synthetic Strategy |

|---|---|---|---|

| C3 | -CF₃, -CHF₂ | Modulate electronics (electron-withdrawing), improve metabolic stability | Synthesis from fluorinated 1,3-dicarbonyl precursors |

| C3 | -Cyclopropyl | Increase metabolic stability, introduce conformational rigidity | Synthesis from cyclopropyl-containing precursors |

| C5 | -Cl, -Br | Serve as a handle for cross-coupling reactions | Ring synthesis from halogenated precursors |

| C5 | -Phenyl, -Pyridyl | Explore additional binding interactions (π-stacking) | Suzuki or Stille cross-coupling from C5-halo derivative |

| C5 | -CN | Act as a hydrogen bond acceptor; introduce polarity | Ring synthesis using precursors with a cyano group |

Structural Elaboration of the Oxan-4-yl Moiety

The N1-oxan-4-yl group is a key structural feature that often imparts favorable properties, such as improved solubility and a good metabolic profile. Research has shown that six-membered saturated heterocyclic groups at this position can be effective in reducing the potential for undesirable off-target effects, such as cytochrome P450 induction. nih.gov However, this moiety can also be systematically modified to optimize drug-like properties.

Bioisosteric Replacement: A common strategy involves the replacement of the oxane ring with other six-membered saturated heterocycles. This allows for the exploration of how heteroatom changes affect properties like solubility, lipophilicity, and potential for hydrogen bonding. Examples include:

Piperidine (B6355638): Introduction of a basic nitrogen atom, which can be protonated at physiological pH, potentially increasing solubility and allowing for salt formation. The piperidine nitrogen can also be further functionalized. nih.gov

Thiopyran: Replacing the oxygen with sulfur alters the ring's size, polarity, and metabolic profile.

Cyclohexane (B81311): A non-polar carbocyclic analog used to probe the importance of the heteroatom for activity and properties.

Substitution on the Oxane Ring: Introducing substituents onto the oxane ring itself can create new chiral centers and vectors for interacting with target proteins. For example, methylation or fluorination at the C2, C3, C5, or C6 positions can influence the ring's conformation and metabolic stability.

Ring Modification: More complex modifications could involve ring contraction (to a tetrahydrofuranyl group) or expansion, although this is less common. Such changes would significantly alter the spatial orientation of the pyrazole core.

| Modification Strategy | Example Moiety | Rationale |

|---|---|---|

| Bioisosteric Replacement | Piperidin-4-yl | Introduce basic center, improve solubility, provide handle for further functionalization |

| Bioisosteric Replacement | Thiopyran-4-yl | Modulate lipophilicity and metabolic profile |

| Bioisosteric Replacement | Cyclohexyl | Remove H-bond acceptor, increase lipophilicity, probe importance of heteroatom |

| Ring Substitution | 3-Fluoro-oxan-4-yl | Block potential sites of metabolism, alter conformation and electronics |

| Ring Substitution | 2-Methyl-oxan-4-yl | Introduce chirality, probe steric tolerance |

Development of Hybrid Molecules Incorporating the 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine Scaffold

Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or multi-target profile. The this compound scaffold is an excellent starting point for creating such hybrids, using the 4-amino group as a primary attachment point.

This strategy aims to combine the favorable properties of the pyrazole core with the known activity of another molecular fragment. For example, the pyrazole scaffold could be linked to:

An oxindole (B195798) moiety: Pyrazole-oxindole hybrids have been synthesized and investigated for their biological activities. mdpi.com

A pyridine system: Fused pyrazolopyridine systems are well-known bioactive heterocycles. researchgate.net Hybrid molecules can be designed to mimic these fused systems.

Other heterocycles: Linking the core to fragments like oxadiazole or imidazole (B134444) can generate novel compounds with unique pharmacological profiles. nih.gov

The linker used to connect the two pharmacophores is a critical component of the design. It can be a simple amide bond, an alkyl chain, or a more complex unit that controls the spacing and relative orientation of the two fragments. The goal is to position both pharmacophores optimally to interact with their respective targets simultaneously or to enhance the activity at a single target.

| Linked Pharmacophore | Linker Type | Potential Therapeutic Goal | Example Concept |

|---|---|---|---|

| Oxindole | Amide or Methylene (B1212753) bridge | Dual kinase inhibition | N-(2-oxoindolin-5-yl)acetamide derivative of the core scaffold |

| 1,3,4-Oxadiazole (B1194373) | Amide bond | Antibacterial agents | Coupling the 4-amino group with a 1,3,4-oxadiazole carboxylic acid |

| Imidazole | Alkyl chain | Anti-inflammatory agents | Alkylation of the 4-amino group with a chloro-methyl-imidazole derivative |

| Coumarin | Sulfonamide bridge | Antimicrobial or anticancer agents | Reacting the 4-amino group with a coumarin-sulfonyl chloride |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine derivatives is highly sensitive to the nature and position of various substituents. The electronic and steric properties of these substituents can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

The pyrazole (B372694) ring is a critical component of the pharmacophore, and modifications to this ring system have profound effects on biological activity. The introduction of different substituents can modulate the electron density of the ring and introduce steric bulk, which in turn affects how the molecule interacts with its biological target.

The steric bulk of substituents is another crucial factor. Large, bulky groups can create steric hindrance that may either prevent the molecule from fitting into a binding site or, conversely, promote a more favorable binding conformation by interacting with specific hydrophobic pockets. The strategic placement of methyl groups or other small alkyl chains can lead to enhanced activity, as has been observed in various classes of pyrazole-containing compounds.

A study on pyrazolo[3,4-d]pyrimidine derivatives, which share the pyrazole core, highlighted the importance of substituents on the pyrazole ring for their activity as kinase inhibitors. The nature of the substituent at the 3-position of the pyrazole ring was shown to be critical for potency and selectivity.

The following table summarizes the general effects of pyrazole ring substituents on the activity of pyrazole derivatives, based on broader studies of this class of compounds.

| Substituent Type | Position on Pyrazole Ring | General Effect on Activity |

| Electron-withdrawing (e.g., -NO2, -CN) | 3, 5 | Can enhance potency by modulating pKa and improving interactions with the target. |

| Electron-donating (e.g., -CH3, -OCH3) | 3, 5 | May increase activity by enhancing binding to hydrophobic pockets. |

| Bulky groups (e.g., -phenyl, -tert-butyl) | 1, 3, 5 | Can either increase or decrease activity depending on the topology of the binding site. |

The oxane ring at the 1-position of the pyrazole is not merely a solubilizing group; its conformation and points of substitution are vital for proper orientation of the molecule within the binding site of a biological target. The chair conformation of the oxane ring is generally the most stable, and the equatorial or axial positioning of the pyrazole moiety can significantly impact biological activity.

Substitutions on the oxane ring itself can further refine the molecule's properties. For example, the introduction of hydroxyl or amino groups can create additional hydrogen bonding opportunities with the target protein, potentially increasing binding affinity. Conversely, bulky substituents on the oxane ring could lead to steric clashes and a loss of activity.

While specific studies on the oxane ring of this compound are not widely available, the principles of conformational analysis and the impact of substitution patterns are well-established in medicinal chemistry. For analogous structures, the stereochemistry of substituents on a saturated ring system is often a key determinant of biological activity.

The 4-amino group on the pyrazole ring is a key functional group that often participates in crucial hydrogen bonding interactions with the biological target. Modifications to this group, therefore, have a direct and significant impact on the compound's activity.

Alkylation or acylation of the 4-amino group can drastically alter its hydrogen bonding capacity. A primary amine can act as both a hydrogen bond donor and acceptor, while a secondary or tertiary amine has reduced hydrogen bond donating potential. The introduction of bulky substituents on the amino group can also introduce steric hindrance.

SAR studies on various 4-aminopyrazole derivatives have consistently shown that this amine is a critical anchor point for binding. For instance, in a series of pyrazole-based inhibitors of FMS-like tyrosine kinase 3 (FLT3), the 4-amino group was found to form essential hydrogen bonds with the hinge region of the kinase. mdpi.com Any modification that disrupted these interactions led to a significant loss of potency. mdpi.com

The table below illustrates the typical effects of modifying the 4-amino group in related pyrazole compounds.

| Modification | Effect on Hydrogen Bonding | General Impact on Activity |

| N-methylation | Reduces number of H-bond donors | Often decreases activity, but can improve cell permeability. |

| N-acetylation | Removes H-bond donor capacity, adds H-bond acceptor | Typically leads to a significant loss of potency. |

| N-arylation | Can introduce new interactions (e.g., pi-stacking) | Variable effects, dependent on the nature of the aryl group and the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

Both 2D and 3D QSAR methods have been successfully applied to various classes of pyrazole derivatives to understand their SAR.

2D QSAR models use descriptors that are calculated from the 2D representation of the molecule, such as molecular weight, logP, and topological indices. These models are computationally less intensive and can provide valuable insights into the general physicochemical properties that are important for activity.

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. nih.govnih.gov These methods require the alignment of a set of molecules and the calculation of their steric and electrostatic fields. The resulting models are often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic potential are predicted to increase or decrease activity. nih.govnanobioletters.com

For example, a CoMFA study on a series of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors revealed that electrostatic fields had the highest correlation with activity. nih.gov The contour maps generated from this study provided insights for designing new compounds with enhanced inhibitory activity. nih.gov Similarly, CoMSIA models, which include additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties, can offer a more comprehensive picture of the SAR. nih.govnih.gov

The following table summarizes the key features of CoMFA and CoMSIA.

| QSAR Method | Descriptors Used | Information Provided |

| CoMFA | Steric and electrostatic fields | 3D contour maps showing favorable and unfavorable regions for steric bulk and electrostatic charge. nanobioletters.com |

| CoMSIA | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields | More detailed 3D contour maps that provide insights into a wider range of intermolecular interactions. nih.gov |

Ligand-Based and Structure-Based Design Principles

The design of new this compound derivatives can be guided by both ligand-based and structure-based design principles.

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach relies on the information derived from the SAR of a series of active compounds. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, is a common ligand-based technique. The QSAR models discussed above are also a form of ligand-based design.

Structure-based design , on the other hand, is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach allows for the rational design of ligands that can fit precisely into the binding site of the target. Molecular docking is a key technique in structure-based design, where potential ligands are computationally placed into the binding site to predict their binding mode and affinity.

For pyrazole-containing compounds, both approaches have been used effectively. For instance, the design of novel pyrazole derivatives as inhibitors of various kinases has often been guided by the known crystal structures of these enzymes in complex with other inhibitors. This has allowed for the optimization of substituents on the pyrazole core to maximize interactions with specific residues in the active site.

Bioisosteric Replacement Strategies Involving the Pyrazole and Oxane Moieties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its physicochemical properties, pharmacokinetic profile, and biological activity while retaining the primary binding interactions with the biological target. In the context of this compound and its derivatives, bioisosteric modifications of the pyrazole and oxane rings are crucial for optimizing their structure-activity relationship (SAR) and structure-property relationship (SPR).

Bioisosteric Replacements for the Pyrazole Ring

The pyrazole ring is a key structural feature, and its bioisosteric replacement can significantly impact the compound's potency, selectivity, and metabolic stability. Various five-membered and six-membered heterocycles have been explored as potential bioisosteres for the pyrazole moiety in different therapeutic agents. acs.orgnih.gov These replacements aim to mimic the electronic and steric properties of the pyrazole ring, which are essential for its interaction with the target protein.

In a series of investigations focused on cannabinoid receptor antagonists, researchers successfully replaced the central pyrazole ring with other heterocycles such as thiazoles, triazoles, and imidazoles. acs.orgnih.gov These studies demonstrated that such modifications could maintain or even improve the antagonistic activity at the CB1 receptor, highlighting the viability of these heterocycles as pyrazole bioisosteres. acs.org For instance, the replacement of the pyrazole in rimonabant (B1662492) with an imidazole (B134444) ring resulted in compounds with potent in vivo pharmacological activities. nih.gov

The following table summarizes potential bioisosteric replacements for the pyrazole moiety in this compound derivatives and their hypothetical impact on biological activity, based on findings from related research.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Activity |

| Pyrazole | Imidazole | Similar electronic properties and hydrogen bonding capabilities. acs.orgnih.gov | Potentially maintained or slightly altered activity. |

| Pyrazole | Triazole | Similar size and nitrogen positioning, potentially altering metabolic stability. acs.org | May lead to variations in potency and pharmacokinetic profile. |

| Pyrazole | Thiazole | Introduces a sulfur atom, which can alter electronic distribution and potential for new interactions. acs.org | Activity is likely to be sensitive to the substitution pattern. |

| Pyrazole | Isoxazole | Different heteroatom arrangement, affecting dipole moment and hydrogen bonding capacity. | Could lead to changes in selectivity and binding orientation. |

| Pyrazole | Pyrrole | Reduced number of nitrogen atoms, which can impact hydrogen bonding and pKa. researchgate.net | Likely to decrease activity if nitrogen atoms are crucial for binding. |

Bioisosteric Replacements for the Oxane Moiety

Common bioisosteric replacements for saturated rings like oxane include other cycloalkanes and heterocycles. The choice of replacement can affect the molecule's conformation and its ability to fit into the binding pocket of the target protein. For instance, replacing the oxane ring with a cyclohexane (B81311) ring would remove the heteroatom, potentially increasing lipophilicity and altering metabolic pathways. Conversely, introducing other heteroatoms, such as in a piperidine (B6355638) or morpholine (B109124) ring, could modulate solubility and introduce new potential hydrogen bonding interactions.

The table below outlines several potential bioisosteric replacements for the oxane moiety and their anticipated effects on the properties of the parent compound.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Properties |

| Oxane | Cyclohexane | Removal of the oxygen atom, increasing lipophilicity. | May improve membrane permeability but could decrease aqueous solubility. |

| Oxane | Piperidine | Introduction of a basic nitrogen atom. | Can improve solubility at physiological pH and allow for salt formation. May introduce new interactions with the target. |

| Oxane | Tetrahydropyran | Isosteric replacement with no change in ring atoms. | Unlikely to cause significant changes unless specific oxygen interactions are critical. |

| Oxane | Morpholine | Introduction of an additional heteroatom (nitrogen). | Can increase polarity and potential for hydrogen bonding, potentially improving solubility. |

| Oxane | Acyclic Alkyl Ether | Ring-to-chain transformation to increase flexibility. | May lead to a loss of potency due to increased conformational freedom but could improve absorption. |

Detailed research findings from studies on related compounds have shown that even subtle changes in these rings can lead to significant differences in biological activity. For example, in the development of M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators, modifications to the saturated ring systems were critical in optimizing potency and selectivity. nih.govnih.gov These examples underscore the importance of exploring a diverse range of bioisosteric replacements for both the pyrazole and oxane moieties to fully elucidate the SAR and SPR of this compound derivatives.

Advanced Computational and Theoretical Studies of 3 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityosti.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. osti.gov It is frequently employed to understand the fundamental properties of pyrazole (B372694) derivatives, including their stability, reactivity, and spectroscopic characteristics. mdpi.comresearchgate.net

Frontier Molecular Orbitals and Electrostatic Potential Maps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. acadpubl.eu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.euajchem-a.com For pyrazole derivatives, DFT calculations are used to map the distribution of these orbitals, identifying the regions of the molecule most likely to participate in chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. acadpubl.eu These maps are invaluable for predicting how a molecule will interact with other molecules. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. acadpubl.eu This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for biological activity. acadpubl.eu

| Parameter | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region most likely to donate electrons (nucleophilic site). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region most likely to accept electrons (electrophilic site). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. acadpubl.eu |

| MEP Map | Molecular Electrostatic Potential Map | Visualizes electron density, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. acadpubl.eu |

Prediction of Reaction Pathways and Transition States

DFT calculations are also a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways for product formation. mdpi.com This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. mdpi.com For pyrazole synthesis, DFT can be used to compare different potential mechanisms, such as an SN2-type pathway, and determine which is more energetically favorable under specific conditions (e.g., solvent, temperature). mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Target Interactionsresearchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are essential for understanding how a ligand, such as a pyrazole derivative, interacts with its biological target, typically a protein. chemmethod.comnih.gov After an initial binding pose is predicted by molecular docking, MD simulations can assess the stability of the ligand-protein complex. chemmethod.comresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein's binding site, providing a more dynamic and realistic picture of the binding event. nih.gov The stability of the complex over the simulation time (e.g., 50 ns) is a strong indicator of a viable binding interaction. nih.gov

Molecular Docking and Binding Energy Calculationsacadpubl.euresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, usually a protein) to form a stable complex. nih.govnih.gov This method is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. alrasheedcol.edu.iq For pyrazole derivatives, docking studies can predict how the compound fits into the active site of an enzyme, such as a kinase or carbonic anhydrase. nih.govnih.gov The results provide information on binding affinity (often expressed as a docking score or binding energy) and the specific intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the complex. nih.govalrasheedcol.edu.iq

| Docking Parameter | Description | Implication |

| Binding Affinity/Score | A measure of the strength of the interaction between the ligand and the target protein. | A lower binding energy or a higher score typically indicates a more potent inhibitor. alrasheedcol.edu.iq |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. | Reveals which parts of the ligand interact with specific amino acid residues. nih.gov |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. | Crucial for understanding the mechanism of inhibition and for guiding lead optimization. nih.gov |

Cheminformatics and Data Mining for Analog Discoveryresearchgate.net

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In drug discovery, these techniques are used for analog discovery, which is the process of finding new molecules that are structurally similar to a known active compound (a "hit" or "lead"). By searching large chemical databases, researchers can identify analogs of 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine that may have improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govnih.gov This data mining approach accelerates the discovery process by leveraging existing chemical information to prioritize which new compounds to synthesize and test.

In Silico ADMET Prediction (focus on theoretical modeling and computational frameworks)

In silico ADMET prediction uses computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound before it is synthesized. chemmethod.com These theoretical frameworks are crucial in the early stages of drug development to filter out candidates that are likely to fail due to poor pharmacokinetic properties or toxicity. researchgate.net Various software platforms and web servers use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxic effects like mutagenicity. elsevier.comnih.govnih.gov For pyrazole derivatives, these predictions help ensure that development efforts are focused on compounds with a higher probability of becoming safe and effective drugs. chemmethod.comnih.gov

Mechanistic Insights into the Biological Activity of 3 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine Derivatives

Target Identification and Validation Methodologies (e.g., enzyme assays, receptor binding studies)

The initial step in understanding the biological activity of 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine derivatives involves identifying and validating their molecular targets. This is primarily achieved through a combination of in vitro biochemical and biophysical assays.

Enzyme assays are a cornerstone for identifying inhibitors of specific enzymes. For pyrazole (B372694) derivatives targeting protein kinases, these assays typically measure the phosphorylation of a substrate by the kinase in the presence of the test compound. For example, the inhibitory potential of pyrazole compounds against kinases like p38 mitogen-activated protein kinase (p38MAPK), Cyclin-Dependent Kinase 2 (CDK2), and Bruton's Tyrosine Kinase (BTK) is determined by quantifying the reduction in enzyme activity. nih.govfrontiersin.orgnih.gov These assays often use ATP as a phosphate (B84403) donor and can be monitored through various detection methods, including fluorescence, luminescence, or radioactivity. nih.govnih.gov Similarly, for targets like cyclooxygenases (COX), assays measure the enzyme's ability to convert arachidonic acid into prostaglandins. mdpi.com

Receptor binding studies are employed to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The pyrazole derivative is introduced to compete with the radioligand for binding sites on cells or membranes expressing the receptor. The concentration of the derivative that displaces 50% of the radioligand (IC50) is a measure of its binding affinity. mdpi.com Such studies are crucial for identifying compounds that may act as receptor agonists or antagonists.

Further validation often involves biophysical techniques like X-ray crystallography, which can reveal the precise binding mode of a pyrazole derivative within the active site of its target protein. nih.govdrugbank.com This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective analogs.

Elucidation of Molecular Pathways and Signaling Cascades

Once a target is validated, research focuses on how the interaction between the pyrazole derivative and its target affects downstream molecular pathways and signaling cascades within the cell.

Derivatives based on the aminopyrazole scaffold have been identified as potent inhibitors of several important kinases, playing key roles in cancer and inflammatory diseases. mdpi.comnih.gov

p38 MAP Kinase (p38MAPK): Certain N-pyrazole, N'-aryl ureas have been shown to be potent inhibitors of p38 MAPK, a key enzyme in the cellular response to stress and a regulator of pro-inflammatory cytokine production. nih.govnih.gov These inhibitors bind to a distinct lipophilic pocket adjacent to the ATP-binding site, which is exposed when the enzyme adopts a specific inactive conformation. nih.govdrugbank.com This allosteric binding stabilizes a conformation of the kinase that is incompatible with ATP binding, thereby inhibiting its activity. drugbank.com This mechanism prevents the phosphorylation of downstream targets, ultimately blocking the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a critical target in B-cell malignancies. nih.govbeilstein-journals.org Several pyrazole-containing compounds, such as those with a pyrazolo[3,4-d]pyrimidine core, act as potent BTK inhibitors. beilstein-journals.orgolemiss.edu Some of these inhibitors, like Pirtobrutinib, function as reversible inhibitors, forming non-covalent interactions within the ATP-binding site of the kinase. nih.gov By blocking BTK activity, these compounds disrupt the BCR signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is common in many cancers. frontiersin.org Novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been developed as highly potent and selective CDK2 inhibitors. frontiersin.orgbiosynth.com Mechanistic studies show that these compounds inhibit the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2. frontiersin.orgbiosynth.com This inhibition leads to cell cycle arrest, typically at the S and G2/M phases, and can ultimately induce apoptosis (programmed cell death) in cancer cells. frontiersin.orgbiosynth.com

| Compound Scaffold | Target Kinase | Inhibitory Potency (Ki or IC50) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 0.005 µM | frontiersin.org |

| N-phenyl-9H-purin-2-amine derivative (10j) | BTK | IC50 = 0.4 nM | nih.gov |

| 5-amino-1H-pyrazole-4 carboxamide (Pirtobrutinib) | BTK | Reversible Inhibitor | nih.gov |

While extensive research has focused on the kinase inhibitory properties of aminopyrazole derivatives, their interactions with G-protein coupled receptors (GPCRs) like the serotonin 5-HT2A receptor are also of interest. The 5-HT2A receptor is a key target for drugs treating psychiatric disorders. Currently, direct experimental data linking this compound derivatives specifically to the 5-HT2A receptor is limited in the public domain.

However, the methodologies to elucidate such interactions are well-established. For other pyrazole-based compounds, receptor agonism or antagonism is characterized through a series of functional assays. For instance, studies on pyrazole-based apelin receptor agonists utilized assays measuring downstream signaling events like calcium mobilization and β-arrestin recruitment to determine functional selectivity. A compound that activates one pathway (e.g., calcium signaling) more effectively than another (e.g., β-arrestin recruitment) is considered a biased agonist, a property that can be therapeutically advantageous. To investigate potential 5-HT2A receptor activity, similar functional assays measuring endpoints like inositol phosphate turnover or intracellular calcium release would be employed. Molecular docking and molecular dynamics simulations are powerful in-silico tools used to predict and analyze the binding modes of ligands within the receptor's active site, providing insights into the specific interactions that govern affinity and activity.

A significant biological effect of many pyrazole derivatives is the modulation of inflammatory pathways, often as a direct consequence of their kinase-inhibiting activity. nih.govnih.gov

The inhibition of p38 MAPK by pyrazole-based compounds directly impacts the synthesis of pro-inflammatory cytokines. nih.gov By blocking the p38 signaling cascade, these inhibitors prevent the activation of transcription factors responsible for producing TNF-α and Interleukin-1 beta (IL-1β), potent mediators of inflammation. drugbank.com

Furthermore, some pyrazole derivatives function similarly to non-steroidal anti-inflammatory drugs (NSAIDs) by directly inhibiting cyclooxygenase (COX) enzymes. mdpi.com COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. mdpi.com By inhibiting these enzymes, pyrazole compounds can effectively reduce the production of prostaglandins, thereby exerting anti-inflammatory effects. mdpi.com The ability to selectively inhibit COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs.

Biochemical and Cellular Assay Development for Activity Profiling

A diverse array of biochemical and cellular assays is essential for profiling the activity of this compound derivatives and establishing a comprehensive understanding of their biological effects.

Biochemical Assays: These assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with its purified molecular target.

Kinase Inhibition Assays: As mentioned, these are fundamental for determining the potency (IC50) and mechanism of kinase inhibitors. They often utilize purified recombinant enzymes. frontiersin.orgbiosynth.com

Fluorescence-Based Binding Assays: These can measure the affinity of a compound for its target by detecting changes in fluorescence upon binding, providing an alternative to radioligand displacement assays. nih.gov

Enzyme Activity Assays: For non-kinase enzymes like COX or lipoxygenase, assays are designed to measure the production of the enzymatic product from its substrate. mdpi.com

Cellular Assays: These assays are conducted using living cells and provide crucial information on a compound's ability to cross the cell membrane, engage its target in a physiological context, and exert a biological effect.

Antiproliferative Assays: To assess anticancer potential, derivatives are tested against panels of human cancer cell lines. Assays like the MTT assay or the CellTiter-Glo Luminescent Cell Viability Assay measure the reduction in cell proliferation or viability after treatment. frontiersin.orgnih.gov

Phosphorylation Assays: To confirm target engagement within the cell, techniques like Western blotting or ELISA can be used to measure the phosphorylation status of a kinase's downstream substrate. For example, a reduction in phosphorylated retinoblastoma protein would confirm cellular CDK2 inhibition. frontiersin.orgbiosynth.com

Cytokine Release Assays: To measure anti-inflammatory activity, immune cells (e.g., peripheral blood mononuclear cells) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound. The levels of secreted cytokines like TNF-α in the cell culture medium are then quantified using ELISA. nih.gov

Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on cell cycle progression. This can reveal if a compound causes cells to arrest in a specific phase (e.g., G1, S, or G2/M), which is a characteristic effect of CDK inhibitors. frontiersin.orgbiosynth.com

Future Perspectives and Emerging Avenues in Research on 3 Methyl 1 Oxan 4 Yl 1h Pyrazol 4 Amine

Integration with Artificial Intelligence and Machine Learning in Drug Design

The application of AI in the development of this compound can be multifaceted, as detailed in the table below.

| AI/ML Application | Description | Potential Impact on Development |

| Target Identification | Analyzing biological data to identify novel protein targets for which the pyrazole (B372694) scaffold may have high affinity. | Expands the potential therapeutic applications beyond current knowledge. |

| Virtual Screening | Using predictive models to screen vast virtual libraries of compounds derived from the core structure against known targets. researchgate.net | Rapidly identifies high-potential candidates for synthesis, reducing reliance on costly and slow experimental screening. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. researchgate.net | Prioritizes compounds with favorable drug-like properties early in the design phase, reducing late-stage failures. |

| De Novo Drug Design | Employing generative algorithms to create novel pyrazole-based structures optimized for multiple parameters simultaneously (e.g., potency, selectivity, and safety). researchgate.net | Leads to the discovery of innovative drug candidates with superior therapeutic profiles. |

Exploration of Novel Therapeutic Indications Beyond Current Scope

The pyrazole scaffold is known for its wide spectrum of pharmacological activities. nih.govmdpi.com Pyrazole derivatives have been investigated as inhibitors of various enzymes and modulators of receptors, leading to applications in oncology, inflammation, and infectious diseases. nih.govnih.govmdpi.com While the current therapeutic scope of 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine may be focused on a specific area, its structural motifs suggest a broader potential.

Recent research has highlighted the efficacy of pyrazole derivatives against a variety of cancer cell lines by targeting crucial proteins like EGFR, CDK, and tubulin. nih.govnih.govmdpi.com The amino-pyrazole substructure, in particular, is present in potent kinase inhibitors, including those targeting Bruton's Tyrosine Kinase (BTK), which is significant in B-cell malignancies. mdpi.com This suggests a promising avenue for investigating our compound of interest as an anticancer agent.

Furthermore, pyrazole analogs have demonstrated significant anti-inflammatory, analgesic, antimicrobial, and even antitubercular activities. mdpi.comfrontiersin.orgnih.gov The exploration of this compound for these and other indications could unlock its full therapeutic value.

| Potential Therapeutic Area | Rationale Based on Pyrazole Chemistry | Potential Molecular Targets |

| Oncology | Many pyrazole derivatives are potent kinase inhibitors used in cancer therapy. nih.govresearchgate.net The amino-pyrazole core is a key feature in several anticancer agents. mdpi.com | Kinases (e.g., EGFR, BTK, CDK), Tubulin, DNA. nih.gov |

| Inflammatory Diseases | Pyrazole compounds like Celecoxib are well-known anti-inflammatory drugs. nih.gov Analogs have shown dual inhibition of COX and LOX enzymes. frontiersin.org | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX), p38 MAP Kinase. frontiersin.orgmdpi.com |

| Infectious Diseases | Various pyrazole derivatives exhibit antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov Some have shown specific activity against drug-resistant bacteria like MRSA. nih.gov | Bacterial cell wall synthesis enzymes, viral replication machinery. |

| Neurological Disorders | Certain pyrazoline derivatives act as cannabinoid CB1 receptor modulators, suggesting potential in treating obesity and schizophrenia. nih.gov | Cannabinoid receptors (CB1), Monoamine Oxidase (MAO). nih.gov |

Development of Advanced Delivery Systems through Chemical Modification

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentration. Chemical modification of this compound can be employed to develop advanced drug delivery systems that improve its pharmacokinetic and pharmacodynamic profiles.

One approach is the design of prodrugs . The primary amine group (-NH2) on the pyrazole ring is an ideal handle for chemical modification. It can be temporarily masked with a promoiety to create a prodrug with enhanced properties, such as improved solubility, increased membrane permeability, or targeted delivery. Once in the body, this promoiety would be cleaved by enzymes to release the active parent drug.

Another strategy involves conjugation to nanoparticles or polymers . By attaching the compound to biocompatible polymers or encapsulating it within nanocarriers like liposomes, its circulation half-life can be extended, its solubility can be improved, and it can be targeted to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

| Delivery Strategy | Required Chemical Modification | Expected Benefit |

| Prodrug Synthesis | Acylation or phosphorylation of the 4-amine group to create amide or phosphate (B84403) linkages. | Improved oral bioavailability, reduced off-target effects, targeted release at the site of action. |

| Polymer Conjugation | Covalent attachment to polymers like polyethylene (B3416737) glycol (PEG) via the amine group. | Increased circulation time, reduced immunogenicity, improved solubility. |

| Nanoparticle Encapsulation | Formulation within lipid-based nanoparticles (liposomes) or polymeric micelles. | Enhanced stability, targeted delivery to specific tissues, potential for controlled release. |

| Targeted Ligand Conjugation | Attaching molecules (e.g., antibodies, peptides) that bind to specific cell surface receptors. | Active targeting to diseased cells (e.g., cancer cells), increasing efficacy and minimizing systemic exposure. |